![molecular formula C28H35N3O3 B2580365 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261019-29-7](/img/structure/B2580365.png)
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C28H35N3O3 and its molecular weight is 461.606. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- The compound has been involved in the synthesis of various heterocyclic compounds with significant antimicrobial activities. For instance, it has been used in the synthesis of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds showing antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
- Another application involves its use in environmentally friendly synthesis methods, such as the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, which exhibited potent antibacterial and antifungal activities. This research also included ADMET analysis, suggesting good oral drug-like properties for these compounds (Tiwari et al., 2018).
- The compound's derivatives have also been studied for their potential in creating novel tricyclic bis-diazepinone structures through base-promoted cascade transformations, demonstrating the versatility of these compounds in synthetic organic chemistry (Shutalev et al., 2008).
Chemical Reactions and Pathways
- Studies have explored various chemical reactions and pathways, including ring expansions and nucleophilic substitutions, to obtain derivatives with different biological activities. This research provides insights into the synthetic versatility and potential applications of these compounds in designing new therapeutic agents (Fesenko et al., 2010).
Thermodynamic Properties
- The thermodynamic properties of these compounds, including combustion energies and enthalpies of formation, have been investigated, offering valuable information for their potential applications in various fields, including pharmaceutical sciences (Klachko et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3/c1-3-20-10-12-23(13-11-20)26-25(27(32)34-4-2)24(29-28(33)30-26)19-31-16-14-22(15-17-31)18-21-8-6-5-7-9-21/h5-13,22,26H,3-4,14-19H2,1-2H3,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDRMVUVWFONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCC(CC3)CC4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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